Home > Products > Screening Compounds P135839 > 2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide
2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide -

2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide

Catalog Number: EVT-3956323
CAS Number:
Molecular Formula: C25H32N4O2
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

Compound Description: This compound is the active ingredient in a granular pharmaceutical composition. It exists in three forms: HCl Form 1, amorphous HCl, and amorphous free base. The composition contains these forms in varying percentages. [, ]

Relevance: This compound shares the core indazole structure with 2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide. Both compounds also feature substituted aromatic rings and nitrogen-containing heterocycles attached to the indazole core. [, ]

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a novel, selective, silent 5-HT(1A) antagonist being clinically developed for potential applications in treating anxiety and mood disorders. []

Relevance: This compound exhibits a piperazine ring, similar to the piperidine ring present in 2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide. Both compounds also contain multiple aromatic and heterocyclic rings, suggesting they might be explored for similar biological targets. []

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that has shown clinical activity against various solid tumors and hematological malignancies. []

Relevance: SCH66336 includes two piperidine rings, a structural feature also found in 2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide. This structural similarity, along with the presence of other aromatic and heterocyclic moieties, suggests potential overlap in their biological activities or targets. []

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (Rimonabant)

Compound Description: Rimonabant is a CB(1) receptor antagonist, previously used for weight loss but later withdrawn due to adverse psychiatric effects. []

Relevance: Rimonabant features a piperidine ring directly attached to a pyrazole ring, resembling the structural motif of 2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide where a piperidine ring is linked to an indazole ring. []

1-(2-Bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n)

Compound Description: Compound 9n is a derivative of Rimonabant designed to improve metabolic resistance and reduce lipophilicity. It exhibits high affinity and selectivity for binding to CB(1) receptors. []

Relevance: Compound 9n shares a common scaffold with Rimonabant, featuring a pyrazole core linked to a substituted phenyl ring and a nitrogen-containing cyclic structure (cyclohexyl in this case). This structural motif is comparable to the indazole core, substituted phenyl ring, and piperidine ring arrangement in 2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide. []

Relevance: Like compound 9n, compound 9m shares the pyrazole core linked to a substituted phenyl ring and a nitrogen-containing cyclic structure (tetrahydro-2H-pyranyl in this case). This structural feature resembles the arrangement found in 2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide, featuring an indazole core, substituted phenyl ring, and piperidine ring. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor with potent anti-inflammatory activity and a significantly improved therapeutic index compared to first- and second-generation PDE4 inhibitors. []

Relevance: While EPPA-1 doesn't directly share the indazole core, it features a pyrazolo[3,4-b]pyridin-4-amine core, which is also a bicyclic aromatic system with nitrogen atoms. This, coupled with the presence of a piperazine ring, a tetrahydro-2H-pyranyl ring, and various other substitutions, places it within a similar chemical space as 2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide, suggesting potential for exploring similar biological applications. []

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor, exhibiting nanomolar affinity for both rat brain and human CB1 recombinant receptors. []

Relevance: SR147778 features a piperidine ring attached directly to a pyrazole core, similar to the arrangement of a piperidine ring linked to an indazole core in 2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide. The presence of halogenated phenyl rings further highlights the structural similarities between these compounds. []

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a potent and selective kappa-opioid receptor antagonist. It is the first compound from the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class to demonstrate these properties. []

Relevance: JDTic shares the piperidine ring system with 2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide, albeit with additional methyl and hydroxyphenyl substituents on the piperidine ring. This structural similarity, along with the presence of other aromatic and amide functionalities, points to a potential overlap in their pharmacological space. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS) with dual effects as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. []

Relevance: Although not directly containing an indazole or piperidine ring, TZB-30878 shares some key structural features with 2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide. Both compounds contain a quinazoline moiety. Additionally, both compounds feature a long alkyl chain connecting the core structure to a nitrogen-containing heterocycle (piperazine in TZB-30878). This suggests they may have some overlapping pharmacological properties. []

Properties

Product Name

2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide

IUPAC Name

2-indazol-2-yl-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide

Molecular Formula

C25H32N4O2

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H32N4O2/c1-27(25(30)19-29-18-22-5-3-4-6-24(22)26-29)17-21-12-15-28(16-13-21)14-11-20-7-9-23(31-2)10-8-20/h3-10,18,21H,11-17,19H2,1-2H3

InChI Key

UNLFGNUHFVZHIG-UHFFFAOYSA-N

SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C(=O)CN3C=C4C=CC=CC4=N3

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C(=O)CN3C=C4C=CC=CC4=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.